molecular formula C12H15N3O2S3 B14370990 3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N'-sulfamoylpropanimidamide CAS No. 91173-56-7

3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N'-sulfamoylpropanimidamide

Cat. No.: B14370990
CAS No.: 91173-56-7
M. Wt: 329.5 g/mol
InChI Key: NORSJCFXYANYCL-UHFFFAOYSA-N
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Description

3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N’-sulfamoylpropanimidamide is a chemical compound with a complex structure that includes a benzothiophene ring, a sulfanyl group, and a sulfamoylpropanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N’-sulfamoylpropanimidamide typically involves multiple steps, starting with the preparation of the benzothiophene ring. The benzothiophene can be synthesized through a cyclization reaction involving a suitable precursor. The next step involves the introduction of the sulfanyl group, which can be achieved through a nucleophilic substitution reaction. Finally, the sulfamoylpropanimidamide moiety is introduced through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial levels. The specific methods used can vary depending on the desired purity and application of the compound.

Chemical Reactions Analysis

Types of Reactions

3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N’-sulfamoylpropanimidamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the sulfamoyl group.

    Substitution: The benzothiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the benzothiophene ring can introduce various functional groups.

Scientific Research Applications

3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N’-sulfamoylpropanimidamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N’-sulfamoylpropanimidamide involves its interaction with specific molecular targets. The benzothiophene ring can interact with aromatic residues in proteins, while the sulfamoyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(1-Benzothiophen-2-yl)methyl]sulfanyl}-N’-sulfamoylpropanimidamide
  • 3-{[(1-Benzothiophen-4-yl)methyl]sulfanyl}-N’-sulfamoylpropanimidamide
  • 3-{[(1-Benzothiophen-5-yl)methyl]sulfanyl}-N’-sulfamoylpropanimidamide

Uniqueness

3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N’-sulfamoylpropanimidamide is unique due to the specific position of the benzothiophene ring and the sulfanyl group. This unique structure can result in different chemical reactivity and biological activity compared to similar compounds. The specific interactions with molecular targets can also differ, leading to distinct applications in research and industry.

Properties

CAS No.

91173-56-7

Molecular Formula

C12H15N3O2S3

Molecular Weight

329.5 g/mol

IUPAC Name

3-(1-benzothiophen-3-ylmethylsulfanyl)-N'-sulfamoylpropanimidamide

InChI

InChI=1S/C12H15N3O2S3/c13-12(15-20(14,16)17)5-6-18-7-9-8-19-11-4-2-1-3-10(9)11/h1-4,8H,5-7H2,(H2,13,15)(H2,14,16,17)

InChI Key

NORSJCFXYANYCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CSCCC(=NS(=O)(=O)N)N

Origin of Product

United States

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